Methyl 2-butyl-3-oxocyclopentanecarboxylate
Description
Molecular Architecture and Stereochemical Considerations
The compound’s IUPAC name, methyl 2-butyl-3-oxocyclopentanecarboxylate, defines its substituent arrangement:
- A cyclopentane backbone with chair-like or envelope conformations, influenced by steric interactions between the butyl and carboxylate groups.
- A methyl ester (-COOCH₃) at position 1, contributing to electron-withdrawing effects on the ring.
- A butyl chain (-C₄H₉) at position 2, introducing steric bulk and potential rotational isomerism.
- A ketone group (-C=O) at position 3, creating a β-ketoester system capable of keto-enol tautomerism.
Stereochemical considerations arise from the possibility of axial-equatorial isomerism in the cyclopentane ring and chirality at position 2 (if the butyl group creates a stereocenter). However, the absence of explicit stereodescriptors in the CAS registry entry suggests the compound is synthesized as a racemic mixture or adopts a planar conformation that mitigates stereoisomerism.
| Key Structural Features | Details |
|---|---|
| Molecular formula | C₁₁H₁₈O₃ |
| Functional groups | Methyl ester (position 1), butyl chain (position 2), ketone (position 3) |
| Potential conformers | Chair, envelope, or twist conformations due to ring puckering |
| Stereochemical centers | Dependent on butyl group orientation; not explicitly reported in literature |
Properties
CAS No. |
37172-61-5 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2-butyl-3-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-4-5-8-9(11(13)14-2)6-7-10(8)12/h8-9H,3-7H2,1-2H3 |
InChI Key |
ICIZBTGTSKEFDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(CCC1=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-butyl-3-oxocyclopentanecarboxylate typically involves the esterification of 2-butyl-3-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyl-3-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: 2-butyl-3-oxocyclopentanecarboxylic acid.
Reduction: 2-butyl-3-hydroxycyclopentanecarboxylate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Organic Synthesis
Methyl 2-butyl-3-oxocyclopentanecarboxylate serves as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, making it a valuable tool in the development of new chemical entities.
Medicinal Chemistry
The compound has been explored for its potential in drug development:
- Antimicrobial Activity : Derivatives of this compound have demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibiotics.
- Aromatase Inhibition : Research has shown that derivatives can inhibit aromatase enzymes, which are crucial for estrogen synthesis. This property positions the compound as a candidate for treating hormone-dependent cancers like breast cancer.
Organocatalysis
The compound has been utilized in organocatalytic reactions, particularly in Michael additions with nitroalkenes. These reactions yield products with high enantioselectivity, showcasing its utility as a versatile building block in organic synthesis .
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated that certain modifications to the compound significantly enhanced its antibacterial properties, suggesting pathways for developing novel antibiotics.
Case Study 2: Aromatase Inhibition
Research focused on synthesizing derivatives of this compound to assess their effectiveness as aromatase inhibitors. The findings revealed promising inhibition profiles, supporting further investigation into their therapeutic potential against estrogen-sensitive tumors.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-cyclopentanonecarboxylate | Cyclopentane ring with a carboxylate group | Lacks ketone functionality |
| Ethyl 3-methyl-2-oxocyclopentanecarboxylate | Similar cyclopentane structure but with ethyl | Different steric hindrance due to ethyl group |
| Methyl 3-n-pentyl-2-oxocyclopentanecarboxylate | Contains a pentyl substituent on the cyclopentane | Variation in substitution pattern affecting reactivity |
Mechanism of Action
The mechanism of action of Methyl 2-butyl-3-oxocyclopentanecarboxylate involves its interaction with various molecular targets. The ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with Methyl 2-butyl-3-oxocyclopentanecarboxylate, differing primarily in substituents or functional groups:
Functional Group Influence
- Alkyl Chain Length: Replacing the butyl group with a hexyl group (CAS 37172-53-5) increases molecular weight and lipophilicity, likely reducing water solubility but enhancing compatibility with non-polar matrices .
- Oxo Group Position : Methyl 2-oxocyclopentanecarboxylate (CAS 10472-24-9) lacks the 3-oxo group, simplifying its reactivity profile. This may limit its utility in reactions requiring conjugated ketone systems .
Research and Industrial Implications
- Synthetic Utility: The butyl and oxo groups in this compound make it a versatile precursor for synthesizing complex molecules, such as prostaglandin analogs or terpenoid derivatives.
- Environmental Impact : Longer alkyl chains (e.g., hexyl in CAS 37172-53-5) may raise concerns about biodegradability, necessitating studies on environmental persistence .
Biological Activity
Methyl 2-butyl-3-oxocyclopentanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C₈H₁₄O₃ and features a cyclopentanecarboxylate moiety. The synthesis typically involves the condensation of appropriate starting materials such as cyclopentanones and carboxylic acids, often utilizing catalytic methods to enhance yield and selectivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, possibly through disruption of bacterial cell membranes.
- Antioxidant Activity : The presence of functional groups in the molecule may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial activity .
- Enzyme Inhibition : Research focused on the inhibition of cyclooxygenase (COX) enzymes by this compound revealed that it effectively reduced prostaglandin synthesis, which is crucial in inflammatory responses. The IC₅₀ value was found to be 25 µM, suggesting a moderate level of inhibition compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antioxidant Activity Assessment : In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that this compound exhibited an antioxidant capacity with an IC₅₀ value of 45 µg/mL, which is comparable to established antioxidants like ascorbic acid .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyl 2-butyl-3-oxocyclopentanecarboxylate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid with methanol under acid catalysis. For structurally similar esters, protocols often include refluxing with anhydrous conditions to avoid hydrolysis. Purification via fractional distillation or column chromatography is critical, as residual reactants can interfere with downstream applications. Reference protocols for analogous compounds (e.g., phenyl esters) emphasize catalyst selection (e.g., sulfuric acid vs. p-toluenesulfonic acid) and solvent systems .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester group and cyclopentane ring substitution patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups. Mass spectrometry (MS) provides molecular weight validation. For cyclopentane derivatives, coupling constants in NMR spectra help distinguish between axial and equatorial substituents, which influence reactivity .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation of the ketone moiety. Compatibility testing with common lab materials (e.g., glass vs. plastic) is advised, as esters can react with certain polymers. Stability studies for related cyclopentane derivatives recommend temperatures below 4°C and protection from UV light .
Advanced Research Questions
Q. How can contradictions in spectral data for this compound derivatives be resolved?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) may arise from conformational isomerism or impurities. Advanced approaches include:
- Variable Temperature (VT) NMR to assess dynamic equilibria.
- Computational Modeling (DFT calculations) to predict stable conformers.
- Multi-technique Validation (e.g., cross-referencing MS fragmentation patterns with IR carbonyl stretches).
Systematic frameworks for resolving spectral ambiguities are outlined in methodological flow diagrams for complex organic molecules .
Q. What experimental designs optimize the regioselectivity of reactions involving this compound?
- Methodological Answer : Regioselectivity in nucleophilic additions to the ketone group can be controlled via:
- Steric Effects : Bulky substituents on the cyclopentane ring direct attack to less hindered positions.
- Catalytic Systems : Lewis acids (e.g., AlCl₃) polarize carbonyl groups, enhancing electrophilicity at specific sites.
- Solvent Polarity : Polar aprotic solvents stabilize transition states for kinetically favored pathways.
Statistical optimization (e.g., Design of Experiments, DoE) is recommended for multivariate parameter analysis .
Q. How can researchers assess the compound’s potential toxicity in biomedical studies?
- Methodological Answer : Tiered toxicological evaluation includes:
- In Vitro Assays : Ames test for mutagenicity, MTT assay for cytotoxicity.
- In Vivo Models : Acute toxicity studies in rodents (LD₅₀ determination).
- Metabolic Profiling : LC-MS/MS to identify bioactive metabolites.
Safety protocols for structurally related esters emphasize occupational exposure limits and biospecimen handling aligned with EN 14042 guidelines .
Methodological Tables
Table 1 : Stability Parameters for Cyclopentane-Based Esters (Inferred from )
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Storage Temperature | 2–4°C | Minimizes ketone oxidation |
| Light Exposure | Amber glass/UV-protected | Prevents photolytic degradation |
| Incompatible Materials | Polypropylene containers | Avoids ester-polymer interactions |
Table 2 : Analytical Techniques for Structural Validation (Adapted from )
| Technique | Key Application | Example Data Output |
|---|---|---|
| ¹H NMR | Substituent configuration on cyclopentane | Coupling constants (J-values) |
| FT-IR | Carbonyl group integrity | C=O stretch (~1740 cm⁻¹) |
| High-Resolution MS | Molecular ion confirmation | [M+H]⁺ peak accuracy < 2 ppm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
